molecular formula C10H15NS2 B13334910 N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine

N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine

Cat. No.: B13334910
M. Wt: 213.4 g/mol
InChI Key: HPXAMMKPOFDUCH-UHFFFAOYSA-N
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Description

N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine is a compound that features a thiophene ring substituted with an ethyl group and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine typically involves the condensation of a thiophene derivative with a thietan-3-amine precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phase-transfer catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors is also explored to enhance production rates and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to engage in multiple binding interactions, influencing biological processes such as cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Ethylthiophen-2-yl)methyl]-6-methoxypyridin-3-amine
  • 3-ethyl-N-[(5-ethylthiophen-2-yl)methyl]aniline

Uniqueness

N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine stands out due to its combination of a thiophene ring and a thietan-3-amine moiety, which imparts unique electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-[(5-ethylthiophen-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H15NS2/c1-2-9-3-4-10(13-9)5-11-8-6-12-7-8/h3-4,8,11H,2,5-7H2,1H3

InChI Key

HPXAMMKPOFDUCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CNC2CSC2

Origin of Product

United States

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